molecular formula C12H22BrN B13962411 7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane

7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane

Cat. No.: B13962411
M. Wt: 260.21 g/mol
InChI Key: SNWBPNGSQLARSR-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-2-isopropyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and an isopropyl group attached to an azaspiro[44]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane typically involves the reaction of a suitable azaspiro[4.4]nonane precursor with a bromomethylating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex spirocyclic compounds.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic structures.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules or other chemical entities. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Bromomethyl)-2-isopropyl-2-azaspiro[44]nonane is unique due to its specific combination of a bromomethyl group and an isopropyl group attached to the azaspiro[44]nonane core

Properties

Molecular Formula

C12H22BrN

Molecular Weight

260.21 g/mol

IUPAC Name

8-(bromomethyl)-2-propan-2-yl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C12H22BrN/c1-10(2)14-6-5-12(9-14)4-3-11(7-12)8-13/h10-11H,3-9H2,1-2H3

InChI Key

SNWBPNGSQLARSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(C2)CBr

Origin of Product

United States

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